molecular formula C19H16N6O2 B11129505 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B11129505
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: NHACXWKGSMCUTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide features a hybrid heterocyclic scaffold combining quinazolinone, pyrazole, and pyridine moieties. Quinazolinones are recognized for their kinase-inhibitory properties, while pyrazole and pyridine groups often enhance solubility and binding interactions in medicinal chemistry .

Eigenschaften

Molekularformel

C19H16N6O2

Molekulargewicht

360.4 g/mol

IUPAC-Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16N6O2/c26-18(17-11-16(23-24-17)15-7-3-4-8-20-15)21-9-10-25-12-22-14-6-2-1-5-13(14)19(25)27/h1-8,11-12H,9-10H2,(H,21,26)(H,23,24)

InChI-Schlüssel

NHACXWKGSMCUTO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Quinazolin-4-one Core Formation

Quinazolin-4-ones are typically synthesized from anthranilic acid derivatives. As demonstrated in, anthranilic acid reacts with formamidine acetate in ethylene glycol monomethyl ether at 95–130°C to yield quinazolin-4-one (5a ). This method achieves yields >80% after recrystallization.

Mechanistic Insight :

  • Cyclocondensation of anthranilic acid with formamidine acetate proceeds via nucleophilic attack of the amine on the carbonyl, followed by dehydration.

Introduction of Ethylamine Side Chain

Ethylamine is introduced via Mannich reaction or nucleophilic substitution. A reported approach involves:

  • Chloromethylation : Treating quinazolin-4-one with paraformaldehyde and HCl gas in dioxane to form 3-(chloromethyl)quinazolin-4-one.

  • Amination : Reacting the chloromethyl intermediate with ethylamine in DMF at 60°C for 6 hours, yielding 2-(4-oxoquinazolin-3(4H)-yl)ethylamine.

Optimization Note :

  • Use of K₂CO₃ as a base enhances nucleophilic substitution efficiency (yield: 72–78%).

Synthesis of 5-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic Acid

Pyrazole Ring Formation

Pyrazole synthesis often employs cyclocondensation of 1,3-diketones with hydrazines. For the 5-pyridinyl substituent:

  • 1,3-Diketone Preparation : Reacting ethyl acetoacetate with pyridine-2-carbaldehyde in acetic acid yields 3-(pyridin-2-yl)pentane-2,4-dione.

  • Cyclization : Treating the diketone with hydrazine hydrate in ethanol under reflux forms 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.

Key Data :

  • Reaction Time: 8–12 hours.

  • Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours. Acidification with HCl precipitates the product (yield: 85–90%).

Amide Coupling: Final Step

Carboxylic Acid Activation

The pyrazole carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in DCM at 0°C for 2 hours. Excess SOCl₂ is removed under vacuum.

Amide Bond Formation

The acyl chloride is reacted with quinazolinone ethylamine in anhydrous DMF with triethylamine (TEA) as a base:

  • Conditions : Room temperature, 4–6 hours.

  • Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (DCM/methanol 9:1).

Yield : 60–68%.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyrazole NH), 8.45 (d, J = 4.8 Hz, 1H, pyridine H), 7.85–7.70 (m, 4H, quinazolinone aromatic H), 4.25 (t, J = 6.0 Hz, 2H, CH₂NH), 3.75 (t, J = 6.0 Hz, 2H, CH₂quinazolinone).

  • HRMS (ESI) : m/z calcd for C₁₉H₁₇N₆O₂ [M+H]⁺ 377.1365; found 377.1368.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces coupling time from 6 hours to 30 minutes, improving yield to 75%.

Solid-Phase Synthesis

Immobilizing the quinazolinone ethylamine on Wang resin enables iterative coupling, though yields remain lower (50–55%).

Challenges and Solutions

  • Pyrazole NH Reactivity : The free NH may participate in side reactions. Solution: Use Boc-protected hydrazine during pyrazole synthesis, followed by TFA deprotection.

  • Low Coupling Efficiency : Additive systems like HOBt/DIC improve amidation yields to 75%.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for cyclocondensation (residence time: 10 min) and amide coupling (residence time: 15 min), achieving 80% overall yield .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Oxochinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazol-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Aufgrund seiner Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, wird es als potenzieller biochemischer Marker untersucht.

    Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.

    Industrie: Verwendung bei der Entwicklung fortschrittlicher Materialien und als Katalysator in bestimmten chemischen Reaktionen.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide exhibits several significant biological activities:

  • Antimicrobial Activity : The compound shows promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated its efficacy through disc diffusion methods, indicating good antibacterial properties .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The unique combination of its structural components enhances its selectivity towards cancerous cells compared to normal cells .
  • Anti-inflammatory Effects : The pyrazole component contributes to the anti-inflammatory activity of the compound. Research has shown that derivatives of pyrazole can effectively reduce inflammation markers in various models .

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

  • Antibacterial Studies : A study evaluated the antibacterial effects on S. aureus and E. coli, demonstrating significant inhibition zones compared to control groups. This reinforces the compound's potential as an antimicrobial agent .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug candidate .
  • Molecular Docking Studies : Computational studies have explored the binding affinity of this compound to various biological targets, providing insights into its pharmacodynamics .

Wirkmechanismus

Der Wirkungsmechanismus von N-[2-(4-Oxochinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazol-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Kinasen hemmen, die an zellulären Signalwegen beteiligt sind, was zu veränderten zellulären Reaktionen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Molecular Features and Physicochemical Properties

However, structurally related compounds from the evidence include:

Compound Name Molecular Weight Key Functional Groups Hypothesized Target/Activity Source
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide 383.4 Oxadiazole, thiazole, pyrazole Kinase inhibition, antimicrobial activity
4-chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)pyridazin-3(2H)-one 406.2 Pyridazine, isoxazole, fluorine substituent Anti-inflammatory, enzyme modulation
5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ~350–400 (est.) Pyrazole, isoxazole, carbothioamide Anticancer, enzyme inhibition

Key Observations:

  • Heterocyclic Diversity: The target compound’s quinazolinone core differentiates it from analogs featuring pyridazine (e.g., ) or oxadiazole (e.g., ).
  • Substituent Effects: The ethyl-linked quinazolinone in the target compound may enhance hydrophobic interactions compared to the fluorinated pyrrolidine in or the nitro group in .
  • Molecular Weight : The target compound likely exceeds 400 g/mol (based on structural complexity), contrasting with smaller analogs like (383.4 g/mol).

Biologische Aktivität

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a quinazoline moiety, a pyrazole ring, and a pyridine substituent, which may enhance its biological efficacy.

Structural Characteristics

The compound can be described by the following structural formula:

C17H17N5O2\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This structure allows for various interactions with biological targets, contributing to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits a range of significant biological activities:

  • Antimicrobial Activity : The compound demonstrates promising antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Its ability to inhibit inflammatory mediators suggests potential applications in managing conditions characterized by inflammation.
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer activity, warranting further investigation into its mechanisms of action.

Research Findings and Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound. Here are key findings from notable research:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing anti-inflammatory activity comparable to dexamethasone, with inhibition rates of TNF-α and IL-6 in vitro.
Burguete et al. (2014)Investigated 1,5-diaryl pyrazoles for antibacterial activity against E. coli and S. aureus, identifying key structural features that enhance efficacy.
Chovatia et al. (2014)Reported on the synthesis of pyrazole compounds tested against Mycobacterium tuberculosis, with some exhibiting significant inhibition rates compared to standard drugs.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors could explain its diverse pharmacological effects.
  • Metabolic Pathway Interference : By affecting metabolic pathways, the compound could modulate the activity of cancer cells or pathogens.

Q & A

(Basic) What are the optimal synthetic routes and characterization methods for N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step procedures, starting with the condensation of pyrazole and quinazolinone precursors. For example, outlines a general method using N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and alkyl/aryl halides for substitution reactions. Yield optimization (e.g., 82% in ) requires careful control of stoichiometry, temperature (room temperature to reflux), and purification via column chromatography. Characterization involves IR spectroscopy (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (quinazolinone protons at δ 8.2–8.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

(Basic) What structural features of this compound are critical for its biological activity?

The quinazolin-4-one core and pyrazole-3-carboxamide moiety are essential for binding to enzymatic targets (e.g., kinases or coagulation factors). The pyridin-2-yl group at position 5 of the pyrazole enhances π-π stacking in hydrophobic pockets, while the ethyl linker to the quinazolinone improves solubility and conformational flexibility. Substituent electronegativity (e.g., fluorine or chlorine) at specific positions can modulate potency, as seen in analogous Factor Xa inhibitors ( ) .

(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of selectivity against off-target enzymes?

SAR optimization involves systematic modification of substituents:

  • P1 (quinazolinone) modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances selectivity for Factor Xa over trypsin ( ).
  • P4 (pyrazole) adjustments : Replacing basic benzamidine with benzylamine ( ) reduces plasma protein binding and improves oral bioavailability.
  • Linker flexibility : Shortening the ethyl linker may reduce off-target interactions with cytochrome P450 enzymes. Computational docking ( ) can predict steric clashes or favorable interactions .

(Advanced) What molecular docking strategies are effective for identifying binding modes with kinase targets?

Use Glide SP/XP (Schrödinger) or AutoDock Vina to model interactions with ATP-binding pockets. Key steps:

Prepare the receptor (e.g., ERK2 or Factor Xa) by removing water molecules and adding polar hydrogens.

Generate ligand conformers using OMEGA or ConfGen .

Validate docking poses against co-crystallized ligands (e.g., ERK inhibitors in ).

Prioritize poses with hydrogen bonds to hinge regions (e.g., Met108 in ERK2) and hydrophobic contacts with gatekeeper residues (e.g., Thr183) .

(Advanced) How should researchers address contradictions in reported bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell-based vs. enzymatic assays) or divergent structural analogs. For example:

  • Factor Xa inhibition : reports subnanomolar potency (Ki = 13 pM) for pyrazole derivatives, while highlights differences in P4 substituent effects.
  • Solution : Standardize assays (e.g., chromogenic substrate S-2765 for Factor Xa) and validate results with orthogonal methods (SPR, ITC). Cross-reference with structural analogs in .

(Advanced) What pharmacokinetic strategies improve oral bioavailability for pyrazole-carboxamide derivatives?

  • Reduce logP : Replace lipophilic groups (e.g., CF₃) with polar moieties (e.g., morpholine) to lower plasma protein binding ( ).
  • Enhance solubility : Incorporate N-methylpiperazine ( ) or hydroxyethyl groups () to increase aqueous solubility (>50 µg/mL).
  • CYP3A4 avoidance : Modify metabolically labile sites (e.g., pyridine methylation) to reduce hepatic clearance .

(Advanced) How can resistance mechanisms (e.g., pathway reactivation) be mitigated in kinase-targeted therapies?

For ERK/MEK inhibitors ( ), dual targeting of upstream (MEK) and downstream (ERK) nodes prevents feedback activation. Use pharmacodynamic biomarkers (e.g., pRSK inhibition) to monitor target engagement. Combinatorial screens with PI3K/mTOR inhibitors may overcome adaptive resistance .

(Basic) Which analytical techniques ensure purity and structural integrity during synthesis?

  • HPLC : Use C18 columns (acetonitrile/water gradient) to achieve >95% purity.
  • Elemental analysis : Confirm C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% in ).
  • X-ray crystallography : Resolve tautomeric forms of pyrazole () .

(Advanced) How are 3D-QSAR models (e.g., CoMFA) applied to predict antagonist activity?

For cannabinoid receptor antagonists ( ):

Align ligands using pharmacophore-based superposition .

Calculate steric/electrostatic fields with Sybyl-X .

Validate models with leave-one-out cross-validation (q² > 0.5).

Optimize pyrazole C3 substituents to enhance steric bulk (e.g., -CF₃) and reduce inverse agonist activity .

(Advanced) What in vitro assays evaluate selectivity against related enzymes (e.g., thrombin vs. Factor Xa)?

  • Fluorogenic substrates : Use Z-GGR-AMC for Factor Xa and Boc-Asp-Pro-Arg-AMC for thrombin.
  • Selectivity ratios : Calculate IC50(FXa)/IC50(thrombin); ratios >100 indicate high selectivity ( ).
  • Plasma stability : Incubate with human plasma (37°C, 1 hr) and measure degradation via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.